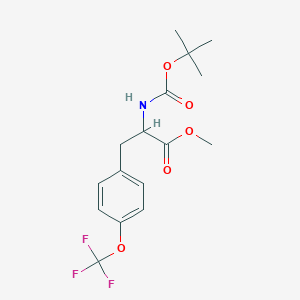

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS: 1325730-41-3, molecular formula: C₁₆H₂₀F₃NO₅) is a protected amino acid derivative featuring a trifluoromethoxy-substituted phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety . The Boc group enhances stability during synthetic processes, while the trifluoromethoxy group contributes to lipophilicity and electronic modulation.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)24-16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLGPBGXPGHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20F3NO7

- Molecular Weight : 427.4 g/mol

- CAS Number : 149709-56-8

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during chemical reactions. The presence of trifluoromethoxy groups enhances its biological activity and solubility.

Scientific Research Applications

-

Drug Development

- Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting various diseases, including cancer and metabolic disorders.

- The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, making them more effective and safer for therapeutic use.

-

Peptide Synthesis

- The compound is frequently employed in solid-phase peptide synthesis (SPPS), where the Boc group serves as a temporary protecting group for amino acids. This method facilitates the assembly of peptides with high purity and yield.

- Its application in synthesizing peptide-based drugs is crucial for developing targeted therapies in oncology and immunology.

-

Biological Studies

- Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. It has been studied for its potential to inhibit specific enzymes involved in cancer progression.

- Studies have shown that compounds with similar structures can modulate signaling pathways associated with disease states, offering insights into their therapeutic potential.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the tert-butoxycarbonyl protecting group ensures stability during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2-((tert-Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoate

- Key Difference : Trifluoromethoxy group at the meta position (vs. para in the target compound).

Methyl 2-((tert-Boc)amino)-3-(4-fluorophenyl)propanoate (Compound 27)

- Key Difference : Fluorine atom replaces trifluoromethoxy at the para position.

- Impact : Fluorine’s smaller size and lower lipophilicity result in reduced molecular weight (295.30 vs. 363.33) and polarity. The synthesis yield (33%) is lower than typical Boc-protected derivatives, possibly due to purification challenges .

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate

Protecting Group Variations

Methyl 2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)

- Key Difference : Benzyloxycarbonyl (Cbz) replaces Boc as the protecting group.

- Impact: Cbz requires hydrogenolysis for deprotection, contrasting with Boc’s acid-labile cleavage. The synthesis yield (38%) is lower than Boc analogs, reflecting sensitivity to reaction conditions .

Aromatic Ring Modifications

Methyl 2-((tert-Boc)amino)-3-(pyridin-4-yl)propanoate

- Key Difference : Pyridin-4-yl group replaces the trifluoromethoxy phenyl ring.

- Impact: The nitrogen atom in pyridine introduces hydrogen-bonding capability and polarity, altering solubility and bioavailability.

Methyl 2-((tert-Boc)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 33)

- Key Difference : tert-Butyl substituent replaces trifluoromethoxy.

- Impact : Increased lipophilicity (logP) due to the bulky alkyl group. The synthesis yield (52%) is higher than fluorinated analogs, reflecting favorable steric and electronic compatibility in coupling reactions .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate, also known by its CAS number 149709-56-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H20F3NO4

- Molecular Weight : 427.39 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethoxy group is significant, as it can influence the compound's pharmacological properties, including its lipophilicity and interaction with biological targets.

Research indicates that compounds with similar structural motifs exhibit various biological activities, particularly in inhibiting specific enzymes involved in disease pathways. For instance, dual inhibitors targeting MDH1 and MDH2 enzymes have shown promise in lung cancer treatment, suggesting that modifications on the phenyl ring can significantly affect enzyme inhibition potency .

Activity Against Cancer Cells

In a study evaluating the biological activity of related compounds, it was found that modifications such as the introduction of trifluoromethoxy groups could enhance the inhibitory effects against cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against lung cancer cells, indicating potential therapeutic applications .

Case Studies

-

Lung Cancer Inhibition :

- A series of compounds structurally related to this compound were tested for their ability to inhibit MDH enzymes. The most effective compound showed an IC50 value of approximately 0.78 μM for MDH1 and 1.38 μM for MDH2, highlighting the importance of structural modifications in enhancing biological activity .

- Enzyme Stability :

Synthesis Pathways

The synthesis of this compound typically involves:

- Esterification : Reacting the corresponding amino acid with methanol.

- Protective Group Chemistry : Using tert-butyl chloroformate (Boc-Cl) to introduce the Boc protecting group under basic conditions.

These synthetic routes are crucial for obtaining high-purity compounds necessary for biological testing.

Summary Table of Biological Activities

| Compound Name | CAS Number | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-FMPA) | 149709-56-8 | Inhibits MDH1/MDH2 | ~0.78 / ~1.38 |

| Related Trifluoromethyl Compounds | Various | Anticancer activity | Low micromolar |

Preparation Methods

Boc Anhydride-Mediated Protection

The amino group of methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields exceeding 85%. For instance, GP1 in details the N-Boc protection of peptide methyl esters using Boc₂O, followed by aqueous workup to isolate the product.

Alternative Protecting Agents

In cases where Boc₂O is unsuitable, 3-chloro-3-(dimethoxyphosphoryl)isobenzofuran-1(3H)-one (a phthaloylating agent) has been utilized for selective protection, though this method is less common for primary amines.

Palladium-Catalyzed Trifluoromethoxylation

Introducing the trifluoromethoxy (-OCF₃) group to the phenyl ring is a critical step. Recent advances leverage palladium catalysis to achieve this transformation efficiently.

Cross-Coupling with Trifluoromethyl Sulfonate

As demonstrated in, a palladium(II) acetate/Xantphos catalytic system facilitates the displacement of a triflate group (OTf) on 4-(((trifluoromethyl)sulfonyl)oxy)phenyl intermediates. For example, methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethyl-4-OTf-phenyl)propanoate reacts with potassium fluoride and ammonia in dimethylformamide (DMF) at 80–85°C to yield the carbamoyl derivative. Adapting this method, trifluoromethoxy sources like AgF and trifluoromethyl arenesulfonates () may replace ammonia to install -OCF₃.

Ligand and Solvent Optimization

The choice of ligand significantly impacts yield. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enhances catalytic activity by stabilizing the palladium center, while DMF ensures solubility of aromatic intermediates.

Esterification via Thionyl Chloride/Methanol

The methyl ester moiety is introduced through esterification of the corresponding carboxylic acid.

Acid-Catalyzed Esterification

GP2 in outlines a robust method: the carboxylic acid is suspended in methanol, cooled to 0°C, and treated with thionyl chloride (SOCl₂). The mixture is stirred overnight, followed by solvent removal to yield the methyl ester hydrochloride salt. Neutralization with sodium bicarbonate affords the free ester in >90% yield.

Alternative Esterification Agents

In peptide synthesis, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in DMF are employed for esterification under milder conditions, though this is less common for simple methyl esters.

Photoredox-Mediated Synthesis

Emerging photoredox strategies enable radical-based trifluoromethoxylation under mild conditions.

Silver Fluoride and Terpyridine Ligands

As reported in, AgF and 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu₃tpy) catalyze the reaction of 1-azido-benzoiodaoxolone with p-vinylbiphenyl under blue LED light (450 nm). Trifluoromethyl 4-methylbenzenesulfonate serves as the -OCF₃ source in acetonitrile at 10°C, achieving moderate yields (50–70%).

Mechanistic Insights

The reaction proceeds via a radical chain mechanism: AgF generates trifluoromethoxy radicals (·OCF₃), which add to the aromatic ring. The azide group acts as a radical initiator, while tBu₃tpy stabilizes silver intermediates.

Comparative Analysis of Methods

Challenges and Optimization

Q & A

Q. What are the key considerations for synthesizing Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate?

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and coupling to a trifluoromethoxy-substituted phenylalanine derivative. Key steps include:

- Amino Protection : Use Boc anhydride or Boc-Oxyma in a basic medium (e.g., THF/water with LiOH) to protect the α-amino group, ensuring regioselectivity and minimizing side reactions .

- Esterification : Methyl ester formation via reaction with methanol under acidic conditions or via direct coupling using DCC/DMAP in dichloromethane .

- Purification : Automated column chromatography (e.g., hexane:AcOEt gradients) or preparative HPLC to isolate the product, with yields ranging from 82% to 90% depending on the protocol .

Q. What methods are effective for purifying this compound?

Purification strategies depend on the synthetic route:

- Chromatography : Automated column chromatography with silica gel and hexane:ethyl acetate mixtures is standard for removing unreacted starting materials and byproducts .

- Acid-Base Extraction : For intermediates like carboxylic acids, aqueous workup (e.g., adjusting pH to ~6 with HCl) followed by extraction with ethyl acetate effectively isolates the product .

- Preparative HPLC : Used for high-purity requirements, especially when enantiomeric purity is critical .

Q. Why is the tert-butoxycarbonyl (Boc) group used in the synthesis?

The Boc group:

- Protection : Shields the amino group during coupling reactions, preventing undesired nucleophilic attacks .

- Stability : Resists basic and nucleophilic conditions but is cleavable under mild acidic conditions (e.g., TFA), enabling orthogonal deprotection in multi-step syntheses .

- Compatibility : Does not interfere with trifluoromethoxy phenyl groups, which are sensitive to strong acids or bases .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis?

- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-2-amino-3-(4-iodophenyl)propanoate) to avoid racemization during Boc protection .

- Stereoselective Coupling : Employ catalysts like DMAP in non-polar solvents (e.g., dichloromethane) to retain configuration during esterification .

- Analytical Validation : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>99% ee) .

Q. What analytical techniques are recommended for characterizing the trifluoromethoxy group?

- NMR Spectroscopy : NMR (δ -58 to -60 ppm for CFO) and NMR (singlet for OCH) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H] at m/z 364.13) and fragments related to CFO loss .

- X-ray Crystallography : Resolves steric effects of the bulky trifluoromethoxy group on molecular conformation .

Q. How does the compound’s stability vary under different conditions?

- Acidic Conditions : The Boc group is labile below pH 3 (e.g., TFA cleavage), while the trifluoromethoxy group remains stable .

- Basic Conditions : The methyl ester may hydrolyze at pH >10, requiring neutral buffers during reactions involving LiOH or NaOH .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) under inert atmospheres .

Q. What are common challenges in modifying the propanoate ester for further applications?

- Ester Hydrolysis : Competing hydrolysis of the methyl ester during Boc deprotection requires pH-controlled conditions (e.g., acetate buffer at pH 6) .

- Functionalization : Tosyloxy or iodo substituents (e.g., in analogs like (S)-3av) enable click chemistry (e.g., CuAAC reactions) but require anhydrous DMF and azide precursors .

Q. How to address contradictions in reaction yields reported in literature?

- Catalyst Optimization : Lower yields (e.g., 70% vs. 90%) may stem from suboptimal DCC/DMAP ratios; systematic screening of coupling agents improves efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diketopiperazines in peptide couplings) and adjust reaction times or temperatures .

Q. What role does this compound play in synthesizing complex peptides or drug candidates?

- Peptide Backbone : Serves as a Boc-protected amino acid residue in solid-phase peptide synthesis (SPPS), enabling incorporation of trifluoromethoxy phenyl motifs into antimicrobial or anticancer peptides .

- Radiotheranostics : Derivatives with fluoroethyl-triazole moieties (via click chemistry) are used in -labeled probes for PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.